4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide
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Overview
Description
4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide is a heterocyclic compound that features a pyridine ring substituted with an ethyl group and a dioxathiolanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide typically involves the reaction of 5-ethylpyridine-2-ethanol with thioglycolic acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the dioxathiolanone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxathiolanone ring to a dioxathiolane ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the dioxathiolanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dioxathiolane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide involves its interaction with specific molecular targets. For instance, in its potential anti-diabetic application, the compound may act as an agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), similar to thiazolidinediones . Activation of PPARγ leads to increased transcription of insulin-responsive genes, improving glucose uptake and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: A thiazolidinedione used as an anti-diabetic agent.
Rosiglitazone: Another thiazolidinedione with similar applications.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide is unique due to its dioxathiolanone ring, which imparts distinct chemical and biological properties. Unlike the thiazolidinediones, this compound has a different heterocyclic framework that may offer advantages in terms of stability and reactivity.
Properties
CAS No. |
646519-82-6 |
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Molecular Formula |
C9H11NO3S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C9H11NO3S/c1-2-7-3-4-8(10-5-7)9-6-12-14(11)13-9/h3-5,9H,2,6H2,1H3 |
InChI Key |
RLUBECZRQNXWLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)C2COS(=O)O2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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